Cyclopenta-1,3-diene;tungsten(2+);dichloride
Description
Cyclopenta-1,3-diene;tungsten(2+);dichloride is an organometallic complex featuring a tungsten(II) center coordinated to two cyclopentadienyl (Cp) ligands and two chloride ions. The compound’s structure is analogous to metallocene dichlorides but differs in the oxidation state of the metal and ligand substitution patterns. Its CAS number (83136-76-9) and molecular formula (likely (C₅H₅)₂WCl₂ or substituted variants) classify it within the broader family of transition metal cyclopentadienyl complexes . Tungsten’s high electronegativity and larger atomic radius compared to lighter transition metals (e.g., zirconium) influence its electronic properties and reactivity, making it suitable for specialized catalytic and materials science applications.
Properties
Molecular Formula |
C10H10Cl2W-2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;tungsten(2+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
DSECQQNIMXMFHP-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[W+2] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of cyclopenta-1,3-diene; tungsten(2+); dichloride typically involves the reaction of tungsten halides with cyclopentadienyl precursors under inert atmosphere conditions to prevent oxidation and hydrolysis. The key steps include:
- Generation or use of cyclopentadienyl anion or cyclopentadiene ligand source.
- Reaction with tungsten dichloride or tungsten tetrachloride precursors.
- Control of stoichiometry and reaction conditions such as temperature, solvent, and atmosphere.
Specific Preparation Routes
While direct literature on cyclopenta-1,3-diene; tungsten(2+); dichloride preparation is limited, analogous methods for cyclopentadienyl metal dichlorides (e.g., titanium) provide a useful framework. The following is an adapted method relevant to tungsten complexes:
Preparation via Cyclopentadienyl Sodium and Tungsten Chlorides
Step 1: Formation of Cyclopentadienyl Sodium
Cyclopentadiene is reacted with sodium metal in an aprotic solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to form cyclopentadienyl sodium. This reaction is typically conducted at 30–40 °C for 2–3 hours, yielding a red solution of cyclopentadienyl sodium.
Step 2: Reaction with Tungsten Dichloride
The cyclopentadienyl sodium solution is slowly added to a suspension of tungsten dichloride or tungsten tetrachloride in dry toluene or THF under nitrogen, with stirring and cooling to control exothermicity. The reaction proceeds at room temperature for 1–3 hours, forming the cyclopentadienyl tungsten dichloride complex.
Step 3: Isolation and Purification
The reaction mixture is filtered under reduced pressure to remove insoluble by-products. The filtrate is concentrated under vacuum, and the product is crystallized using solvents such as trichloromethane or chloroform to obtain pure cyclopenta-1,3-diene; tungsten(2+); dichloride crystals.
Alternative Routes
-
Reaction of tungsten dichloride complexes with cyclopentadiene gas or liquid under controlled temperature and inert atmosphere can yield the target complex. This method requires careful control to avoid polymerization or side reactions of cyclopentadiene.
-
Some tungsten cyclopentadienyl complexes have been synthesized via photolysis of tungsten hydride precursors in the presence of cyclopentadiene, though this is more common with substituted cyclopentadienyl ligands.
Reaction Conditions and Solvents
- Atmosphere: Nitrogen or argon atmosphere is essential to prevent oxidation and moisture interference.
- Solvents: Tetrahydrofuran (THF), toluene, and trichloromethane are commonly used. THF is preferred for its ability to solubilize sodium cyclopentadienyl and tungsten halides, though it requires careful drying and distillation.
- Temperature: Typically room temperature to moderate heating (20–40 °C) to facilitate reaction without decomposing sensitive intermediates.
- Purification: Soxhlet extraction with trichloromethane or chloroform enhances purity, though these solvents pose environmental and cost concerns.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclopentadienyl sodium prep. | Cyclopentadiene + sodium metal | THF | 30–40 | N2 | High | Red solution formation |
| Complex formation | Cyclopentadienyl sodium + WCl2 or WCl4 | Toluene or THF | 20–25 | N2 | 60–70 | Slow addition, stirring |
| Isolation and purification | Filtration, crystallization with CHCl3 | Trichloromethane | Room temp | N2 | - | Soxhlet extraction for purity |
Research Findings and Analytical Data
- Infrared spectroscopy confirms the coordination of cyclopentadienyl ligands to tungsten, showing characteristic bands consistent with literature standards.
- Thermal analysis (differential thermal analysis) indicates decomposition or melting points around 289 °C for analogous cyclopentadienyl metal dichlorides, suggesting thermal stability of the complex.
- Elemental analysis typically matches theoretical values for carbon, hydrogen, tungsten, and chlorine content, confirming product purity.
Considerations and Challenges
- Moisture Sensitivity: Both cyclopentadienyl sodium and tungsten chlorides are highly sensitive to moisture, requiring rigorous exclusion of water.
- Solvent Choice: THF is effective but costly and requires careful drying; trichloromethane is effective for purification but environmentally hazardous.
- Yield Optimization: Slow addition and temperature control improve yields and reduce side reactions.
- Environmental Impact: Use of volatile chlorinated solvents in purification poses environmental and safety concerns; alternatives are under investigation.
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)tungsten dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other ligands, enhancing its stability and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, aryl halides, and reducing agents such as sodium borohydride. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted tungstenocenes .
Scientific Research Applications
a. Organic Synthesis
Cyclopenta-1,3-diene; tungsten(2+); dichloride serves as a catalyst in numerous organic reactions. It is particularly effective in:
- Hydrogenation Processes : The compound facilitates hydrogenation reactions, which are crucial for the synthesis of various organic compounds.
- Polymerization Reactions : It plays a significant role in the polymerization of diene and cycloolefin monomers. The compound can initiate polymerization processes that yield high-molecular-weight polymers with desirable properties .
b. Metathesis Reactions
Research indicates that cyclopenta-1,3-diene; tungsten(2+); dichloride can be involved in metathesis reactions, which are essential for producing new materials and modifying existing polymers. The compound's ability to stabilize reactive intermediates enhances its effectiveness as a metathesis catalyst .
Material Science Applications
Cyclopenta-1,3-diene; tungsten(2+); dichloride is utilized in the development of advanced materials due to its unique properties:
- Conductive Polymers : The compound's role in polymerization reactions leads to the formation of conductive polymers that have applications in electronics and optoelectronics.
- Composite Materials : Its incorporation into composite materials enhances mechanical properties and thermal stability, making it suitable for high-performance applications .
Biological Applications
While specific biological activity data on cyclopenta-1,3-diene; tungsten(2+); dichloride is limited, organometallic compounds have been investigated for their potential pharmacological properties:
- Anticancer Activity : Some studies suggest that metallocenes may exhibit anticancer properties. Ongoing research aims to explore the interactions of this compound with biological macromolecules to evaluate potential therapeutic applications .
Case Study 1: Polymerization of Cyclo-octa-1,3-diene
A study demonstrated that cyclo-octa-1,3-diene polymerizes effectively in the presence of cyclopenta-1,3-diene; tungsten(2+); dichloride, resulting in a high degree of conversion and the formation of soluble polymers with conjugated diene groups. This polymer exhibited enhanced reactivity towards Diels-Alder reactions, indicating its potential for further chemical transformations .
Case Study 2: Catalytic Properties in Organic Reactions
Research has shown that cyclopenta-1,3-diene; tungsten(2+); dichloride stabilizes reactive intermediates during catalytic cycles involving hydrogenation and metathesis reactions. This stabilization is crucial for improving reaction yields and selectivity in organic synthesis .
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)tungsten dichloride involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands stabilize the tungsten center and facilitate its interaction with other molecules. The compound can undergo redox reactions, altering its oxidation state and reactivity. In biological systems, it can induce apoptosis by generating reactive oxygen species (ROS) and interacting with DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural features of cyclopenta-1,3-diene;tungsten(2+);dichloride with analogous complexes:
Key Observations:
- Metal Center Effects : Tungsten(II) complexes exhibit higher redox activity compared to zirconium(IV) analogs, which are more commonly used in polymerization catalysis . Neptunium(III) complexes are niche due to radioactivity .
- Ligand Influence: Ethyl or methyl substituents on Cp ligands improve solubility in non-polar solvents (e.g., benzene) compared to unsubstituted Cp ligands .
- Stability : Zirconium complexes are often air-sensitive, requiring inert handling, whereas tungsten derivatives show greater thermal stability .
Biological Activity
Cyclopenta-1,3-diene; tungsten(2+); dichloride is a complex organometallic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound consists of a cyclopentadiene ligand coordinated to tungsten in a +2 oxidation state, with two chloride ligands. Its general formula can be expressed as . The unique structure of cyclopentadiene allows for various reactivity patterns, particularly in coordination chemistry and catalysis.
Anticancer Properties
Recent studies have indicated that organometallic compounds, including those containing tungsten, exhibit promising anticancer activities. For instance, research has shown that tungsten complexes can induce apoptosis in cancer cells. A notable study demonstrated that tungsten compounds could inhibit the growth of HCT-116 colorectal cancer cells by disrupting cellular metabolism and inducing oxidative stress .
- Oxidative Stress Induction : Tungsten complexes have been observed to increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis. This mechanism is crucial in the context of cancer therapy, as many chemotherapeutic agents operate through similar pathways.
- Metabolic Alterations : The interaction of cyclopentadiene derivatives with cellular components can lead to significant metabolic shifts. For example, exposure to these compounds has been linked to alterations in glutathione metabolism, which plays a vital role in cellular defense against oxidative stress .
- Cell Cycle Arrest : Some studies suggest that tungsten complexes can cause cell cycle arrest at specific phases, further contributing to their potential as anticancer agents. This effect may be mediated through the modulation of signaling pathways involved in cell proliferation .
Table 1: Summary of Biological Activities
Case Study: HCT-116 Cell Line
A detailed metabolomic study investigated the effects of cyclopenta-1,3-diene; tungsten(2+); dichloride on HCT-116 colorectal cancer cells. The study found that treatment with this compound led to significant changes in the metabolite profile of the cells, including:
- Increased levels of pro-apoptotic signals.
- Decreased levels of metabolites associated with cell survival.
- Alterations in energy metabolism pathways.
These findings underscore the potential of tungsten-based organometallics as therapeutic agents against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
